

side-by-side comparison of commercially available recombinant neurotrophin 4 proteins

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Compound of Interest

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A Researcher's Guide to Commercially Available Recombinant Neurotrophin-4

For scientists and drug development professionals investigating neuronal survival, differentiation, and synaptic plasticity, recombinant Neurotrophin-4 (NT-4) is an indispensable tool. As a key ligand for the TrkB receptor, NT-4 plays a crucial role in the intricate signaling cascades that govern the health and function of the nervous system. However, the market for recombinant NT-4 is diverse, with numerous suppliers offering proteins with varying specifications and performance characteristics. This guide provides a side-by-side comparison of commercially available recombinant NT-4 proteins to aid researchers in selecting the most suitable product for their experimental needs.

Quantitative Data Summary

The following tables summarize the key quantitative data for commercially available human, mouse, and rat recombinant NT-4 proteins from various suppliers. It is important to note that the bioactivity data, specifically the ED50 values, are reported using different assays, which can make direct comparisons challenging. Researchers should consider the specific cell line and assay method when evaluating these values.

Table 1: Comparison of Commercially Available Recombinant Human NT-4 Proteins

Supplier	Catalog Number	Expression System	Purity	Endotoxin Level	Bioactivity (ED50)	Bioassay Method
R&D Systems	268-N4-005/CF	Spodoptera frugiperda (Sf21)	>97%	<0.10 EU/µg	0.3-3 ng/mL	BaF3 mouse pro-B cells transfected with TrkB
Thermo Fisher Scientific (PeproTech)	450-04	E. coli	≥98%	<1 EU/µg	Determined by its ability to bind recombinant human TrkB Fc Chimera in a functional ELISA.	Functional ELISA
BPS Bioscience	90226-B	E. coli	>95%	<0.1 ng/µg	10-50 ng/mL	Choline acetyltransferase activity in rat basal forebrain primary septal cell cultures
RayBiotech	228-11165-2	E. coli	>97%	Not Specified	20-50 ng/mL	Choline acetyltransferase activity in rat basal forebrain primary

septal cell cultures						
Beta LifeScience	NTF4-013H	293F cells	>90%	Not Specified	Not Specified	Not Specified
Novus Biologicals	NBP2-35106	E. coli	>97%	<1 EU/µg	<50 ng/mL	Choline acetyltransferase activity in rat basal forebrain primary septal cell cultures
Sigma-Aldrich	GF309	Animal-Free E. coli	>98%	<0.1 EU/µg	20-50 ng/mL	Choline acetyltransferase activity in rat basal forebrain primary septal cell cultures
STEMCELL Technologies	78088	E. coli	≥95%	Not Specified	5.6 ng/mL	Proliferation of a neuroblastoma cell line stably expressing TrkB (BR6)
Active Bioscience	1781.950.010	E. coli	≥97%	Not Specified	20-50 ng/mL	Choline acetyltransferase activity in rat basal

						forebrain primary septal cell cultures
Cusabio	CSB-AP002831 HU	E. coli	>95%	<1.0 EU/µg	Not Specified	Not Specified

Table 2: Comparison of Commercially Available Recombinant Mouse NT-4 Proteins

Supplier	Catalog Number	Expression System	Purity	Endotoxin Level	Bioactivity (ED50)	Bioassay Method
R&D Systems	3236-N4-005/CF	Mouse myeloma (NS0)	>95%	<1.0 EU/µg	2-8 ng/mL	BaF3 mouse pro-B cells transfected with TrkB

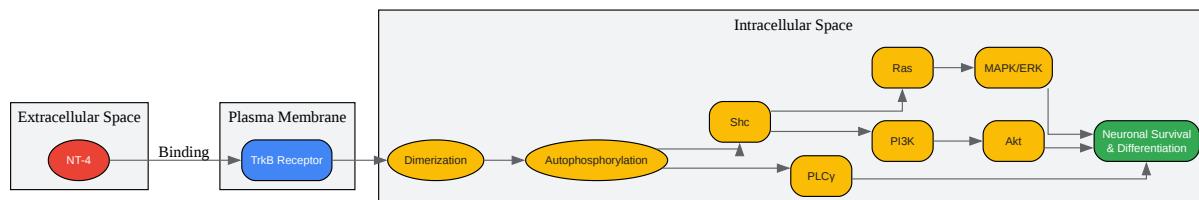
Table 3: Comparison of Commercially Available Recombinant Rat NT-4 Proteins

Supplier	Catalog Number	Expression System	Purity	Endotoxin Level	Bioactivity (ED50)	Bioassay Method
Creative BioMart	NTF4-4099R	Mammalia n Cells	>80%	<1.0 EU/µg	Not Specified	Not Specified

NT-4 Signaling Pathway

Neurotrophin-4 primarily signals through the Tropomyosin receptor kinase B (TrkB). The binding of NT-4 to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for

various adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for neuronal function.



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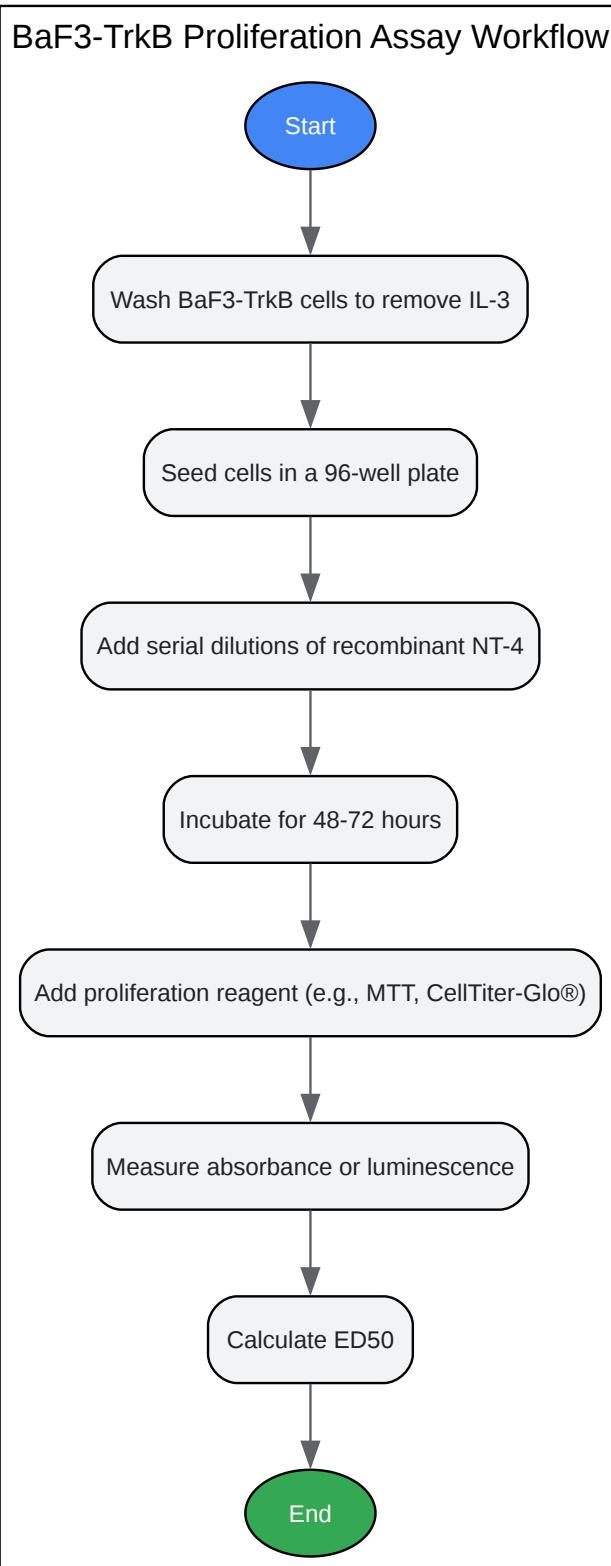
NT-4 binding to TrkB receptor and activation of downstream signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key bioassays used to determine NT-4 activity.

BaF3-TrkB Cell Proliferation Assay

This assay measures the dose-dependent proliferation of the IL-3 dependent pro-B cell line, BaF3, which has been stably transfected to express the TrkB receptor. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activation of TrkB by NT-4.



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A typical workflow for a BaF3-TrkB cell proliferation assay to determine NT-4 bioactivity.

Detailed Methodology:

- Cell Culture: Maintain BaF3-TrkB cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 10 ng/mL of recombinant mouse IL-3.
- IL-3 Deprivation: Prior to the assay, wash the cells three times with serum-free RPMI-1640 to remove any residual IL-3.
- Cell Seeding: Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 1% P/S) and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
- NT-4 Treatment: Prepare serial dilutions of the recombinant NT-4 protein in assay medium and add to the appropriate wells. Include a negative control (medium only) and a positive control if available.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.
- Proliferation Measurement: Add a proliferation detection reagent such as MTT, XTT, or a luminescent-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Data Analysis: Plot the absorbance or luminescence values against the NT-4 concentration and determine the ED₅₀ value, which is the concentration of NT-4 that induces 50% of the maximum response.

Choline Acetyltransferase (ChAT) Activity Assay

This bioassay is based on the ability of NT-4 to promote the survival and differentiation of cholinergic neurons, leading to an increase in the activity of the enzyme choline acetyltransferase (ChAT). The assay is typically performed using primary cultures of rat basal forebrain septal cells.[1][2][3][4]

Detailed Methodology:

- Primary Cell Culture: Isolate basal forebrain septal neurons from embryonic day 17-18 rat brains and plate them in poly-D-lysine coated 96-well plates in a serum-free neurobasal

medium supplemented with B27.[1][2][3][4]

- NT-4 Treatment: After 24 hours in culture, treat the neurons with serial dilutions of recombinant NT-4.[1][2][3][4]
- Incubation: Incubate the cultures for 7-10 days to allow for neuronal differentiation and upregulation of ChAT expression.[1][2][3][4]
- Cell Lysis: Lyse the cells to release the intracellular enzymes, including ChAT.[1][2][3][4]
- ChAT Activity Measurement: The ChAT activity in the cell lysates is determined using a radiometric or colorimetric assay.[1][2][3][4] The colorimetric assay typically involves the following steps:
 - Incubate the cell lysate with choline and acetyl-CoA. ChAT will catalyze the formation of acetylcholine and Coenzyme A (CoA-SH).[1][2][3][4]
 - The generated CoA-SH reacts with a chromogenic reagent, such as DTNB (Ellman's reagent), to produce a colored product.[2]
 - Measure the absorbance of the colored product at the appropriate wavelength (e.g., 412 nm for the DTNB reaction product).[2]
- Data Analysis: The ChAT activity is proportional to the absorbance. Plot the ChAT activity against the NT-4 concentration to determine the ED50 value.[1][2][3][4]

Concluding Remarks

The selection of a recombinant NT-4 protein is a critical decision that can significantly impact the outcome of research and drug development projects. While this guide provides a comprehensive overview of the commercially available options, it is important to note the absence of independent, head-to-head comparative studies. The data presented here is based on information provided by the suppliers, and direct comparisons of bioactivity should be made with caution due to the different assay methodologies employed.

Researchers are encouraged to consider not only the quantitative data but also factors such as lot-to-lot consistency, the availability of technical support, and the specific requirements of their

experimental system. For critical applications, it may be prudent to perform in-house validation of a few selected products to determine the most suitable recombinant NT-4 for your research needs.

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